2-Tert-butyl-4-chloropyrimidine-5-carboxylic acid
Description
Properties
Molecular Formula |
C9H11ClN2O2 |
|---|---|
Molecular Weight |
214.65 g/mol |
IUPAC Name |
2-tert-butyl-4-chloropyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H11ClN2O2/c1-9(2,3)8-11-4-5(7(13)14)6(10)12-8/h4H,1-3H3,(H,13,14) |
InChI Key |
CBKOQDUMDWJZGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC=C(C(=N1)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Direct Nucleophilic Aromatic Substitution (S_NAr) on Chloropyrimidines
Method Overview:
This approach involves the substitution of the chlorine atom at the 4-position of a chloropyrimidine core with various nucleophiles, followed by oxidation or hydrolysis to introduce the carboxylic acid functionality at the 5-position.
- Starting material: 4-chloropyrimidine derivatives.
- Nucleophilic attack: Typically with amines or carboxylate ions under basic conditions.
- Subsequent oxidation or hydrolysis to convert methyl or ester groups to carboxylic acids.
- A common precursor is methyl 2,4-dichloropyrimidine-5-carboxylate, which undergoes nucleophilic substitution at the 4-chlorine position with amines or other nucleophiles.
- Hydrolysis of methyl esters yields the free carboxylic acid.
Methyl 2,4-dichloropyrimidine-5-carboxylate + tert-butylamine → 2-tert-butyl-4-chloropyrimidine-5-carboxylate
Hydrolysis → 2-tert-butyl-4-chloropyrimidine-5-carboxylic acid
- Straightforward and high-yielding.
- Compatible with various nucleophiles, allowing for diverse substitutions.
- Requires careful control of reaction conditions to prevent side reactions.
Multistep Synthesis via Cyclization and Functional Group Transformations
Method Overview:
This method involves constructing the pyrimidine ring through cyclization of suitable precursors, followed by selective functionalization at the 4- and 5-positions.
- Synthesis begins with substituted β-dicarbonyl compounds or amidines.
- Cyclization with reagents like urea derivatives or amidines under thermal or catalytic conditions.
- Introduction of tert-butyl groups via alkylation or addition reactions.
- Final oxidation or hydrolysis to form the carboxylic acid.
- A notable route involves starting from methyl 2,4-dichloropyrimidine-5-carboxylate, followed by intramolecular cyclization to form the pyrimidine core.
- Subsequent steps include substitution at the 4-position with amino groups and hydrolysis of ester groups to yield the acid.
Methyl 2,4-dichloropyrimidine-5-carboxylate → cyclization with ammonia or amines → intermediate pyrimidine → hydrolysis → 2-tert-butyl-4-chloropyrimidine-5-carboxylic acid
- Allows for precise modifications of the pyrimidine core.
- Facilitates the introduction of bulky tert-butyl groups at specific positions.
- Multistep processes can be time-consuming and require purification at each stage.
Cyclization via Condensation and Ring Closure Reactions
Method Overview:
This strategy employs condensation reactions of amidines, ureas, or similar precursors under thermal or catalytic conditions to form the pyrimidine ring, followed by functionalization.
- Condensation of β-dicarbonyl compounds with amidines or ureas.
- Ring closure facilitated by heating or catalysts.
- Introduction of tert-butyl groups through alkylation.
- Oxidative or hydrolytic steps to introduce the carboxylic acid.
- The synthesis of pyrimido[4,5-d]pyrimidines involves multi-step cyclization, often starting from simpler heterocyclic precursors.
- Patents describe the use of malonic acid derivatives reacted with dimethylformamide chloride, followed by ring closure with ammonia, to generate the pyrimidine core.
Malonic acid derivative + dimethylformamide chloride → intermediate chloropyrimidine → ring closure with ammonia → final carboxylic acid
- Suitable for synthesizing complex derivatives with multiple substitutions.
- Can be optimized for large-scale production.
- Requires precise control of reaction conditions to avoid side reactions or decomposition.
Data Table Summarizing Preparation Methods
| Method Category | Starting Materials | Key Reagents | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic Substitution | 4-chloropyrimidine derivatives | Nucleophiles (amines, carboxylates) | Mild to moderate heating, basic conditions | Simple, high yield | Limited to accessible chloropyrimidines |
| Multistep Cyclization | β-dicarbonyl compounds, amidines | Ammonia, catalysts | Thermal, reflux | Precise modifications | Time-consuming, multistep purification |
| Condensation & Ring Closure | Malonic acid derivatives, formamides | Ammonia, catalysts | Heating, reflux | Suitable for complex derivatives | Requires strict condition control |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 4 undergoes nucleophilic substitution under controlled conditions:
Mechanistic Insight : DFT calculations show the chlorine's leaving group ability (BEP analysis: ΔG‡ = 18.3 kcal/mol) is enhanced by electron-withdrawing effects of the carboxylic acid group .
Carboxylic Acid Derivitization
The C-5 carboxylic acid participates in characteristic reactions:
text2-Tert-butyl-4-chloro-pyrimidine-5-carboxylic acid │ ├── Esterification: ROH/H⁺ → 5-COOR (90% conv. with MeOH/H₂SO₄ [1]) │ ├── Amidation: SOCl₂ → Acid chloride + R₂NH → 5-CONR₂ │ (74-89% yield, EDCI/HOBt coupling [5][8]) │ └── Reduction: LiAlH₄/THF → 5-CH₂OH (caution: may reduce chloropyrimidine ring [1])
Key Finding : Amide derivatives show enhanced biological activity when paired with N-methylpiperazine substituents (IC₅₀ improvements up to 6-fold in kinase assays ).
Decarboxylation Pathways
Controlled thermal decomposition reveals:
text2-Tert-butyl-4-Cl-pyrimidine-5-COOH → Δ (180°C, vacuum) 2-Tert-butyl-4-chloropyrimidine + CO₂↑ (First-order kinetics: k = 3.8×10⁻⁴ s⁻¹, Eₐ = 92 kJ/mol [1][6])
Microwave-assisted decarboxylation (150W, DMF) achieves 94% conversion in 8 minutes through radical intermediates detected via ESR spectroscopy .
Halogen Dance Reactions
The chlorine atom undergoes positional isomerization under specific conditions:
| Catalyst System | Temperature | Time | 4-Cl : 2-Cl Ratio |
|---|---|---|---|
| CuCl₂/DABCO | 120°C | 6h | 1 : 2.3 |
| Pd(OAc)₂/Xantphos | 80°C | 12h | 1 : 1.8 |
| No catalyst (neat melt) | 160°C | 30min | 1 : 1.1 |
This halogen migration enables access to difficult-to-synthesize 2-chloro isomers .
Cyclization Reactions
The carboxylic acid facilitates heterocycle formation:
Example 1 : Intramolecular lactam formation
text5-COOH + 4-NH₂ (after Cl substitution) → EDCI/HOBt → Pyrimido[4,5-d]pyrimidin-8-one (71% yield, X-ray confirmed structure [6][7])
Example 2 : [4+2] Cycloaddition with enamines
textAcid chloride + H₂C=C(NR₂)₂ → Pyrimido[5,4-e][1,3]oxazin-4-one (Diastereoselectivity up to 9:1 [5][7])
Oxidation-Reduction Behavior
The pyrimidine ring shows unique redox properties:
Notable Application : The nitro derivative serves as a key intermediate in EGFR inhibitor synthesis .
Metal-Mediated Cross Couplings
Palladium catalysis enables diverse functionalization:
Experimental Optimization : Microwave irradiation (150°C, 10 min) improves coupling efficiency compared to thermal heating (ΔYield +22%) .
This comprehensive reactivity profile establishes 2-tert-butyl-4-chloropyrimidine-5-carboxylic acid as a versatile building block for medicinal chemistry and materials science. Recent advances in photoflow reactors and electrochemical methods continue to expand its synthetic utility while improving reaction sustainability.
Scientific Research Applications
2-Tert-butyl-4-chloropyrimidine-5-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Tert-butyl-4-chloropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Chloropyrimidine Carboxylic Acids
5-Chloropyrimidine-4-carboxylic Acid (CAS 61727-33-1)
- Molecular Formula : C₅H₃ClN₂O₂
- Molecular Weight : 158.55 g/mol
- Carboxylic acid at position 4 instead of 5 alters hydrogen-bonding interactions and solubility.
- Implications : Higher reactivity but lower metabolic stability compared to the tert-butyl analog .
2-Amino-5-chloropyrimidine-4-carboxylic Acid Hydrochloride (CAS 1588441-24-0)
- Molecular Formula : C₅H₅Cl₂N₃O₂
- Molecular Weight : 210.02 g/mol
- Key Differences: Amino group at position 2 enhances nucleophilicity, enabling participation in coupling reactions. Absence of tert-butyl reduces steric protection, increasing susceptibility to degradation.
- Applications: More suited for peptide-like conjugates due to the amino-carboxylic acid motif .
Brominated and Alkylated Pyrimidines
5-Bromo-2-tert-butylpyrimidine (CAS 85929-94-8)
- Molecular Formula : C₈H₁₁BrN₂
- Molecular Weight : 215.10 g/mol
- Key Differences: Bromine at position 5 (vs. Absence of carboxylic acid limits solubility in polar solvents and reduces ionic interactions.
- Applications : Useful in cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalizing the pyrimidine core .
6-(4-Tert-butylphenyl)-5-(4-chlorobenzoyl)pyrimidinone (CAS R834491)
Functionalized Pyrimidines with Protective Groups
2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)oxazole-5-carboxylic Acid (CAS 1909319-03-4)
- Molecular Formula : C₁₄H₁₉N₃O₅
- Molecular Weight : 296.32 g/mol
- Key Differences :
Data Table: Comparative Analysis
Research Findings and Implications
- Steric vs. Electronic Effects : The tert-butyl group in the target compound enhances metabolic stability but may limit binding in enzyme-active sites compared to smaller analogs (e.g., 5-Chloropyrimidine-4-carboxylic acid) .
- Role of Halogens : Chlorine and bromine analogs exhibit distinct reactivities; bromine’s superior leaving-group ability makes it preferable for catalytic coupling, while chlorine’s electron-withdrawing nature stabilizes intermediates .
Biological Activity
2-Tert-butyl-4-chloropyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrimidines are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of 2-tert-butyl-4-chloropyrimidine-5-carboxylic acid, detailing its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
The molecular formula of 2-tert-butyl-4-chloropyrimidine-5-carboxylic acid is with a molecular weight of approximately 215.64 g/mol. Its structure includes a pyrimidine ring substituted with a tert-butyl group and a chlorine atom, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 215.64 g/mol |
| IUPAC Name | 2-tert-butyl-4-chloropyrimidine-5-carboxylic acid |
The biological activity of 2-tert-butyl-4-chloropyrimidine-5-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of the chlorine atom enhances its binding affinity to various enzymes and receptors, potentially inhibiting their activity or modulating their function.
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain kinases, similar to other pyrimidine derivatives that have shown efficacy in cancer models.
- Targeting Cancer Cells : The compound has demonstrated selective toxicity against cancer cell lines while exhibiting lower toxicity towards normal cells, indicating a promising therapeutic window.
Anticancer Activity
Recent research has highlighted the anticancer potential of 2-tert-butyl-4-chloropyrimidine-5-carboxylic acid. In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines.
- IC50 Values : In studies involving breast cancer cell lines (e.g., MDA-MB-231), the compound exhibited an IC50 value of approximately 0.126 μM, indicating potent inhibitory effects on cell growth compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .
Selectivity and Safety
The selectivity index of the compound suggests that it is significantly more effective against cancer cells than non-cancerous cells, providing a nearly 20-fold differential effect . This selectivity is crucial for minimizing side effects during treatment.
Case Studies
-
Study on MDA-MB-231 Cells :
- Objective : Evaluate the antiproliferative effects of the compound.
- Method : Cell viability assays were conducted using varying concentrations of the compound.
- Results : The compound inhibited cell growth with an IC50 value of 0.126 μM, demonstrating superior efficacy compared to traditional agents .
-
In Vivo Studies :
- Objective : Assess the therapeutic potential in animal models.
- Method : BALB/c nude mice were injected with MDA-MB-231 cells followed by treatment with the compound.
- Results : Significant reduction in metastatic nodules was observed after treatment over a period of 30 days, indicating effective inhibition of tumor growth and metastasis .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-tert-butyl-4-chloropyrimidine-5-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves sequential functionalization of the pyrimidine ring. For example:
Chlorination : Use thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under reflux to introduce the chlorine substituent at position 2. Similar protocols are employed for chlorinated pyridine derivatives .
tert-Butyl Introduction : Alkylation using tert-butyl halides (e.g., tert-butyl chloride) in the presence of a strong base like potassium tert-butoxide (t-BuOK) to minimize steric hindrance .
Carboxylic Acid Formation : Hydrolysis of a nitrile or ester intermediate under acidic/basic conditions. For instance, hydrolysis of a methyl ester using aqueous NaOH or LiOH.
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane). Yield optimization requires temperature control and stoichiometric balancing of reagents.
Q. How can researchers confirm the structural integrity of 2-tert-butyl-4-chloropyrimidine-5-carboxylic acid using spectroscopic methods?
- Methodological Answer :
- ¹H/¹³C-NMR : The tert-butyl group appears as a singlet at ~1.3–1.5 ppm (¹H) and ~25–35 ppm (¹³C). The chlorine substituent deshields adjacent protons, causing downfield shifts (e.g., ~8.5 ppm for pyrimidine protons) .
- Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ or [M+Na]⁺ peaks. Molecular weight confirmation is critical to rule out dechlorination or tert-butyl group loss .
- IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹) validate the functional group.
Q. What solubility and stability considerations are critical for handling this compound in aqueous and organic media?
- Methodological Answer :
- Solubility : Limited solubility in water due to the hydrophobic tert-butyl group. Use polar aprotic solvents (DMF, DMSO) for reactions. For biological assays, prepare stock solutions in DMSO and dilute in buffer .
- Stability : Store at –20°C under inert atmosphere (N₂/Ar) to prevent hydrolysis of the chlorine substituent or decarboxylation. Monitor degradation via HPLC every 6 months .
Advanced Research Questions
Q. How do steric and electronic effects of the tert-butyl and chlorine substituents influence reactivity in cross-coupling or nucleophilic substitution reactions?
- Methodological Answer :
- Steric Effects : The tert-butyl group hinders electrophilic attack at position 2, directing reactivity to position 4 or 5. Use bulky ligands (e.g., XPhos) in palladium-catalyzed couplings to mitigate steric interference .
- Electronic Effects : The electron-withdrawing chlorine atom activates the pyrimidine ring for nucleophilic substitution. Optimize reaction conditions (e.g., microwave irradiation) to enhance regioselectivity .
- Experimental Design : Compare reaction outcomes with analogs lacking the tert-butyl group (e.g., 4-chloropyrimidine-5-carboxylic acid) to isolate steric/electronic contributions.
Q. What computational strategies (e.g., DFT, molecular docking) are suitable for predicting the compound’s interaction with biological targets or catalysts?
- Methodological Answer :
- DFT Calculations : Model the compound’s electrostatic potential surface to predict nucleophilic/electrophilic sites. Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets .
- Molecular Docking : Dock the compound into enzyme active sites (e.g., kinases) using AutoDock Vina. Parameterize the chlorine and carboxylic acid groups for hydrogen bonding and halogen bonding interactions.
- Validation : Correlate computational predictions with experimental binding assays (e.g., SPR or ITC).
Q. How can researchers resolve contradictions in reported synthetic yields or byproduct profiles for this compound?
- Methodological Answer :
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., dechlorinated or tert-butyl-cleaved derivatives). Adjust reaction stoichiometry or temperature to suppress side reactions .
- Reproducibility : Ensure consistent reagent quality (e.g., anhydrous solvents, fresh tert-butyl chloride). Document all parameters (e.g., stirring rate, inert gas flow) to isolate variables.
- Case Study : If yields vary between 40–70%, compare catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) or solvent systems (DMF vs. THF) to identify optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
